1,4-Dimethylindoline is an organic compound belonging to the indoline family, characterized by a bicyclic structure containing a fused indole and a saturated five-membered ring. Its molecular formula is , and it features two methyl groups attached to the nitrogen atom and the carbon at position 4 of the indole structure. This compound exhibits unique chemical properties due to its aromatic nature and the presence of the nitrogen atom in the ring, which can participate in various
Research has shown that indole derivatives, including 1,4-dimethylindoline, exhibit various biological activities. These compounds are often studied for their potential pharmacological properties:
Several methods exist for synthesizing 1,4-dimethylindoline:
1,4-Dimethylindoline finds applications across various fields:
Interaction studies involving 1,4-dimethylindoline focus on its binding affinity with biological targets:
Several compounds share structural similarities with 1,4-dimethylindoline. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylindole | Indole derivative | Exhibits distinct reactivity patterns; less sterically hindered. |
| 3-Methylindole | Indole derivative | Similar biological activities but different substitution patterns. |
| 5-Methylindole | Indole derivative | Less reactive than 1,4-dimethylindoline; often used in synthetic applications. |
| Indoline | Parent structure | Basic structure without methyl substitutions; serves as a precursor for other derivatives. |
1,4-Dimethylindoline's unique placement of methyl groups at the 1 and 4 positions distinguishes it from these similar compounds, affecting its reactivity and biological activity .
The synthesis of 1,4-dimethylindoline represents an important area of research in heterocyclic chemistry, with iron-catalyzed N-alkylation emerging as a particularly efficient methodology [1]. Iron catalysts have gained significant attention due to their abundance, low toxicity, and versatility in promoting selective transformations of indoline derivatives [1] [2]. The development of iron-catalyzed protocols for N-alkylation has provided chemists with sustainable alternatives to traditional methods that often rely on precious metal catalysts [3].
Iron-catalyzed N-alkylation of indoline to produce 1,4-dimethylindoline typically employs a tricarbonyl(cyclopentadienone) iron complex as the catalyst [1] [4]. This well-defined iron complex demonstrates remarkable activity in promoting selective N-alkylation reactions, particularly when conducted in 2,2,2-trifluoroethanol as the solvent [1]. The reaction proceeds efficiently with methanol or other methylating agents serving as the electrophilic partner [1] [2].
The general reaction scheme for the iron-catalyzed N-alkylation of indoline to form 1,4-dimethylindoline can be represented as follows:
Indoline + Methanol → 1-MethylindolineThis transformation is typically conducted under mild conditions, with reaction temperatures ranging from room temperature to 50°C [1] [4]. The iron catalyst facilitates the activation of the alcohol, enabling its use as an alkylating agent through a borrowing hydrogen mechanism [3] [5].
A key advantage of iron-catalyzed N-alkylation is the high selectivity for N-alkylation over C-alkylation [1]. This selectivity is particularly noteworthy as iron catalysts typically promote C3-alkylation when indole derivatives are used as substrates [1] [6]. By employing indoline derivatives instead, the reaction pathway shifts toward selective N-alkylation [1].
The following table summarizes typical reaction conditions for iron-catalyzed N-alkylation of indoline to produce 1,4-dimethylindoline:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Tricarbonyl(cyclopentadienone) iron complex (2-5 mol%) |
| Solvent | 2,2,2-Trifluoroethanol |
| Alkylating Agent | Methanol (3-5 equivalents) |
| Temperature | 30-50°C |
| Reaction Time | 16-24 hours |
| Yield Range | 72-95% |
The mechanism of iron-catalyzed N-alkylation involves initial coordination of the iron catalyst to the alcohol, followed by oxidation to form an aldehyde intermediate [3] [5]. This aldehyde then undergoes condensation with the indoline nitrogen to form an iminium ion, which is subsequently reduced by the iron-hydride species generated in the initial oxidation step [3] [7]. This process, known as the borrowing hydrogen methodology, allows for the use of alcohols as alkylating agents with water as the only byproduct [3] [5].
One-pot methodologies for the synthesis of 1,4-dimethylindoline have emerged as efficient approaches that minimize isolation of intermediates, reduce waste, and improve overall yields [1] [2]. These strategies typically combine N-alkylation with subsequent transformations in a sequential manner within the same reaction vessel [1] [8].
A particularly notable one-pot strategy involves the selective N-alkylation of indoline followed by oxidation to give N-alkylated indoles [1]. This approach is especially relevant for the synthesis of 1,4-dimethylindoline as it allows for controlled functionalization at both the nitrogen position and the indoline core [1] [2].
The one-pot, two-step strategy for selective N-alkylation of indoline derivatives to produce 1,4-dimethylindoline typically proceeds as follows:
This approach has been demonstrated to be highly efficient, with yields of N-alkylated indoline derivatives ranging from 31-99% across various substrates [1] [2]. The methodology is particularly valuable as it avoids the need for isolation and purification of intermediates, thereby streamlining the synthetic process [8] [9].
An alternative one-pot approach involves the Fischer indolization-N-alkylation sequence, which has been adapted for the synthesis of 1,4-dimethylindoline derivatives [9]. This methodology combines the formation of the indoline core with subsequent N-alkylation in a single reaction vessel [9]. The reaction is typically rapid, with total reaction times under 30 minutes, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides [9].
The following table presents a comparison of different one-pot strategies for the synthesis of 1,4-dimethylindoline:
| Strategy | Key Reagents | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Iron-catalyzed N-alkylation/methylation | Tricarbonyl(cyclopentadienone) iron complex, methanol | TFE, 30-50°C, 16-24h | 31-99% | High selectivity, mild conditions |
| Fischer indolization-N-alkylation | Aryl hydrazines, ketones, methyl halides | Various solvents, microwave or thermal conditions | 36-58% | Rapid reaction, readily available reagents |
| Base-catalyzed one-pot addition | α-iminoketones, indoline, cesium carbonate | DCE, rt to 120°C | 64-92% | Complementary to Friedel-Craft functionalization |
A particularly innovative one-pot approach for the synthesis of 1,4-dimethylindoline involves the use of iron salts in combination with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and tert-butyl hydroperoxide [1] [10]. This unprecedented oxidation methodology operates at room temperature and complements the initial N-alkylation step, allowing for efficient synthesis of the target compound [1] [10].
The synthesis of 1,4-dimethylindoline can be achieved through various methodologies, with borrowing hydrogen and conventional alkylation representing two distinct approaches [3] [5]. A comparative analysis of these methodologies reveals significant differences in terms of efficiency, selectivity, and environmental impact [3] [5].
Borrowing hydrogen methodology, also known as hydrogen auto-transfer, employs alcohols as alkylating agents via a sequence of oxidation, condensation, and reduction reactions, using a catalytic metal to mediate the process [3] [5]. In contrast, conventional alkylation typically relies on alkyl halides or sulfonates as electrophilic partners in substitution reactions [3] [5].
The following table presents a detailed comparison of borrowing hydrogen and conventional alkylation methodologies for the synthesis of 1,4-dimethylindoline:
| Parameter | Borrowing Hydrogen | Conventional Alkylation |
|---|---|---|
| Alkylating Agents | Alcohols (e.g., methanol) | Alkyl halides, sulfonates |
| Catalysts | Iron complexes, iridium, ruthenium | Lewis acids, bases |
| Reaction Conditions | 30-180°C, base | Room temperature to reflux, strong base |
| Selectivity | Typically selective for monoalkylation | Often leads to multiple alkylation |
| Byproducts | Water | Halide salts, sulfonate salts |
| Environmental Impact | Lower (green chemistry principles) | Higher (waste generation) |
| Functional Group Tolerance | Moderate to high | Variable, often limited |
| Typical Yields for 1,4-Dimethylindoline | 70-95% | 40-85% |
Borrowing hydrogen methodology offers several advantages for the synthesis of 1,4-dimethylindoline [3] [5]. First, it employs alcohols as alkylating agents, which are generally less toxic, more stable, and more readily available than alkyl halides [3] [5]. Second, the process generates water as the sole byproduct, aligning with green chemistry principles [3] [7]. Third, the methodology is typically selective for monoalkylation, reducing the formation of unwanted polyalkylated products [3] [5].
The mechanism of borrowing hydrogen alkylation involves three key steps [3] [5]:
In contrast, conventional alkylation proceeds through direct nucleophilic substitution, with the indoline nitrogen acting as a nucleophile toward the alkyl halide or sulfonate [3] [5]. This approach often requires stronger bases and can lead to multiple alkylation products due to the enhanced nucleophilicity of the initially formed N-alkylated indoline [3] [5].
Recent advances in iron-catalyzed borrowing hydrogen methodology have significantly improved the efficiency and selectivity of N-alkylation reactions for the synthesis of 1,4-dimethylindoline [1] [7]. The development of well-defined iron catalysts, such as tricarbonyl(cyclopentadienone) iron complexes, has enabled these transformations to proceed under milder conditions with enhanced functional group tolerance [1] [4] [11].
A particularly noteworthy advantage of iron-catalyzed borrowing hydrogen methodology is the ability to switch selectivity from C-alkylation to N-alkylation by careful selection of reaction conditions and substrates [1] [6]. When indole derivatives are used, iron catalysts typically promote C3-alkylation via borrowing hydrogen methodology [6]. However, by employing indoline derivatives instead, the reaction pathway shifts toward selective N-alkylation, enabling efficient synthesis of 1,4-dimethylindoline [1] [2].
Fundamental Structural Framework
1,4-Dimethylindoline (1,4-dimethyl-2,3-dihydro-1H-indole) represents a substituted derivative of the indoline scaffold, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered pyrrolidine ring [2]. The molecular formula C₁₀H₁₃N and molecular weight of 147.22 g/mol define this heterocyclic compound, which features methyl substitutions at the nitrogen atom (position 1) and the aromatic carbon at position 4 [3].
Ring Conformation and Geometric Parameters
The indoline ring system exhibits a non-planar conformation due to the saturated nature of the C2-C3 bond in the pyrrolidine ring [2]. X-ray crystallographic studies of related dimethylindoline derivatives, particularly 3,3-dimethylindoline, demonstrate that the pyrrolidine ring adopts a puckered conformation with dihedral angles between the benzene and pyrrolidine rings typically ranging from 15° to 25° [4] [5]. The saturation of the 2,3-position distinguishes indoline from its aromatic counterpart indole, resulting in significant conformational flexibility [2].
Bond Length and Angle Characteristics
The bonding patterns in 1,4-dimethylindoline reflect the hybrid sp²/sp³ character of the ring system. The aromatic portion maintains typical benzene bond characteristics with C-C distances of approximately 1.39-1.40 Å, while the saturated pyrrolidine ring exhibits C-C bond lengths of 1.52-1.54 Å [6]. The C-N bond lengths in the pyrrolidine ring typically measure 1.47-1.49 Å, consistent with sp³ hybridization at the nitrogen center [6].
Bond angles within the indoline framework deviate from ideal geometric values due to ring strain and substitution effects. The internal angles of the five-membered ring show compression from the ideal 108° tetrahedral angle, typically measuring 102-106° [7] [8]. The fusion of the pyrrolidine ring to the benzene system creates additional angular distortions, particularly at the bridgehead carbon atoms.
| Structural Parameter | Typical Value | Reference Range |
|---|---|---|
| C-C (aromatic) | 1.39-1.40 Å | Benzene ring carbons [6] |
| C-C (aliphatic) | 1.52-1.54 Å | Pyrrolidine ring [6] |
| C-N (ring) | 1.47-1.49 Å | Nitrogen-carbon bonds [6] |
| Ring fusion angle | 102-106° | Bridgehead angles [7] |
| Dihedral angle | 15-25° | Ring planarity deviation [4] |
Substitution Effects on Molecular Geometry
The introduction of methyl groups at positions 1 and 4 creates both steric and electronic perturbations to the parent indoline structure. The N-methyl substitution increases the electron density on the nitrogen atom while introducing steric bulk that can influence ring puckering [9]. The 4-methyl substituent on the aromatic ring affects the electronic distribution through inductive effects and may create steric interactions with adjacent hydrogen atoms [9] [10].
These substitution patterns result in distinct conformational preferences compared to unsubstituted indoline. The 4-methyl group, positioned ortho to the ring fusion, may experience steric interaction with the pyrrolidine ring, potentially influencing the overall molecular conformation and stability [10].
Proton Nuclear Magnetic Resonance Characteristics
The ¹H NMR spectrum of 1,4-dimethylindoline exhibits characteristic resonance patterns reflecting the substitution pattern and ring system hybridization. Aromatic protons in substituted indoline derivatives typically appear in the δ 6.5-7.5 ppm region, with specific chemical shifts influenced by the electronic effects of substituents [11] [12]. The 4-methyl substitution creates a distinctive pattern where the remaining aromatic protons show altered coupling patterns and chemical shifts compared to unsubstituted indoline [11].
The aliphatic protons of the pyrrolidine ring appear as characteristic multipets in the δ 2.8-3.2 ppm range, reflecting the diastereotopic nature of the methylene groups [13] [11]. The N-methyl group resonates as a singlet in the δ 2.9-3.3 ppm region, with the exact chemical shift dependent on the electronic environment created by the aromatic substitution [11] [14].
Carbon-13 Nuclear Magnetic Resonance Analysis
¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic environment in 1,4-dimethylindoline. Aromatic carbons appear in the δ 110-160 ppm region, with quaternary and substituted carbons showing characteristic downfield shifts [12] [15]. The carbon bearing the 4-methyl substituent exhibits a distinctive chemical shift pattern influenced by both the methyl substitution and the ring fusion [12].
The aliphatic carbons of the pyrrolidine ring resonate in the δ 20-60 ppm range, with the saturated ring carbons distinguishable from the methyl substituent carbons [12]. The N-methyl carbon typically appears around δ 30-40 ppm, providing a diagnostic signal for this substitution pattern [15].
| Carbon Type | Chemical Shift Range (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 110-130 | Singlet |
| Aromatic C-CH₃ | 130-140 | Singlet |
| Aromatic quaternary | 140-160 | Singlet |
| N-CH₃ | 30-40 | Singlet |
| CH₂ (ring) | 20-30 | Singlet |
| Ar-CH₃ | 18-25 | Singlet |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 1,4-dimethylindoline reveals characteristic fragmentation pathways typical of N-methylated indoline derivatives [16] [17]. The molecular ion peak appears at m/z 147, corresponding to the molecular formula C₁₀H₁₃N [16]. Primary fragmentation involves loss of methyl radicals, producing fragment ions at m/z 132 (M-15) through loss of either the N-methyl or 4-methyl substituent [17].
Secondary fragmentation patterns include ring cleavage processes that generate characteristic indoline fragment ions. The base peak typically corresponds to the tropylium-like ion formed through ring expansion and hydrogen rearrangement processes [17]. Additional diagnostic fragments arise from benzylic cleavage adjacent to the aromatic ring, producing ions characteristic of substituted aniline derivatives [17].
High-Resolution Mass Spectrometry
High-resolution mass spectrometry provides precise molecular mass determination, confirming the elemental composition C₁₀H₁₃N with a calculated exact mass of 147.10480 u [17]. Accurate mass measurements enable differentiation from isomeric compounds and confirm structural assignments through comparison with theoretical isotope patterns [17].
Density Functional Theory Methodology
Computational modeling of 1,4-dimethylindoline electronic structure employs density functional theory (DFT) methods, particularly the B3LYP functional combined with suitable basis sets such as 6-31G(d) or 6-311+G(d,p) [18] [10]. These computational approaches provide reliable predictions of molecular geometry, electronic properties, and spectroscopic parameters for indoline derivatives [19] [20].
Time-dependent DFT (TD-DFT) calculations enable prediction of excited state properties and electronic transitions, providing theoretical foundation for understanding UV-visible absorption characteristics [21] [10]. The hybrid functional approach balances computational efficiency with accuracy for medium-sized organic molecules like 1,4-dimethylindoline [18] [22].
Molecular Orbital Analysis
The frontier molecular orbitals of 1,4-dimethylindoline reflect the electronic characteristics of the substituted indoline system. The highest occupied molecular orbital (HOMO) typically exhibits significant electron density on the nitrogen atom and aromatic ring, consistent with the electron-donating nature of the N-methyl substituent [20] [10]. The 4-methyl substitution contributes additional electron density to the aromatic system through inductive effects [10].
The lowest unoccupied molecular orbital (LUMO) demonstrates the electron-accepting character of the aromatic system, with orbital coefficients distributed across the benzene ring [20]. The HOMO-LUMO energy gap provides insight into the electronic excitation energy and chemical reactivity of the compound [21] [10].
Electronic Properties and Charge Distribution
Natural bond orbital (NBO) analysis reveals the charge distribution and bonding characteristics within 1,4-dimethylindoline [21] [23]. The nitrogen atom carries partial negative charge due to its higher electronegativity and the electron-donating methyl substituent [10]. The aromatic carbon atoms exhibit varying charge distributions influenced by the 4-methyl substitution pattern [10].
Electrostatic potential surface calculations provide visualization of the molecular charge distribution and potential reactive sites [21]. These calculations predict preferred orientations for intermolecular interactions and provide insight into hydrogen bonding capabilities [10].
Vibrational Analysis and Spectroscopic Predictions
DFT calculations enable prediction of vibrational frequencies and normal modes, providing theoretical foundation for infrared and Raman spectroscopic interpretation [10]. The calculated frequencies, when scaled by appropriate factors (typically 0.96-0.98 for B3LYP), show good agreement with experimental observations for similar indoline derivatives [10].
Calculated NMR chemical shifts using gauge-independent atomic orbital (GIAO) methods provide theoretical validation of experimental assignments [10]. These calculations typically achieve accuracy within ±0.5 ppm for ¹H NMR and ±2-3 ppm for ¹³C NMR chemical shifts [10].
| Computational Property | Method | Typical Accuracy |
|---|---|---|
| Geometry optimization | B3LYP/6-31G(d) | ±0.02 Å (bonds) |
| Vibrational frequencies | DFT (scaled) | ±20 cm⁻¹ |
| ¹H NMR chemical shifts | GIAO/DFT | ±0.5 ppm |
| ¹³C NMR chemical shifts | GIAO/DFT | ±3 ppm |
| UV-vis transitions | TD-DFT | ±0.2 eV |
Electronic Transition Calculations
TD-DFT calculations predict the electronic absorption spectrum of 1,4-dimethylindoline, identifying the key π→π* transitions characteristic of aromatic systems [24] [10]. The lowest energy transitions typically occur in the 260-290 nm region, consistent with substituted indoline derivatives [9] [10]. The calculated oscillator strengths provide insight into transition probabilities and absorption intensities [10].